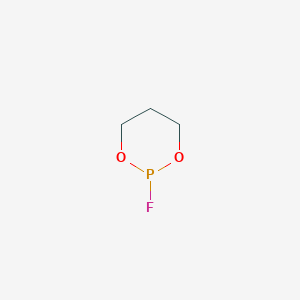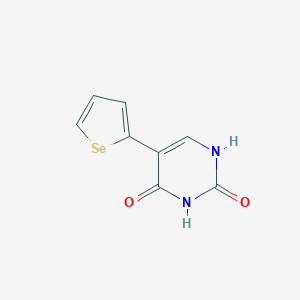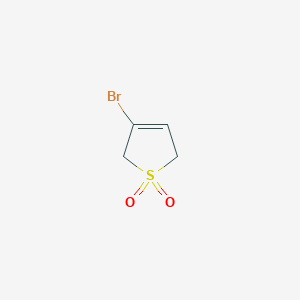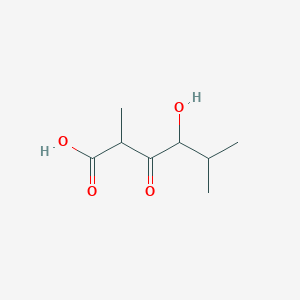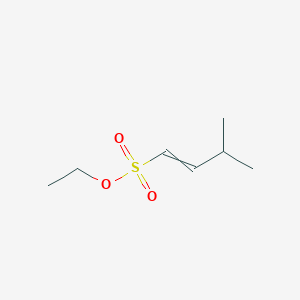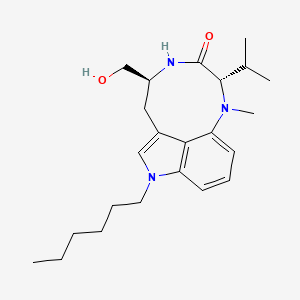
1-hexylindolactam-V
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexylindolactam-V is a synthetic compound known for its role as a selective activator of novel protein kinase C isozymes. These isozymes are involved in various cellular processes, including tumor promotion, ischemia-reperfusion injury in the heart, and Alzheimer’s disease .
Méthodes De Préparation
The synthesis of 1-hexylindolactam-V involves several steps, including the formation of the indolactam core and the introduction of the hexyl group. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Des Réactions Chimiques
1-hexylindolactam-V undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-hexylindolactam-V has numerous scientific research applications. In chemistry, it is used as a tool to study protein kinase C isozymes. In biology, it helps in understanding cellular processes related to tumor promotion and ischemia-reperfusion injury. In medicine, it has potential therapeutic applications for conditions like Alzheimer’s disease. In industry, it may be used in the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 1-hexylindolactam-V involves its selective activation of novel protein kinase C isozymes. These isozymes play crucial roles in various cellular processes, including signal transduction and regulation of gene expression. The compound binds to specific sites on the isozymes, leading to their activation and subsequent cellular effects .
Comparaison Avec Des Composés Similaires
1-hexylindolactam-V is unique in its selective activation of novel protein kinase C isozymes. Similar compounds include other indolactam derivatives and protein kinase C activators. this compound stands out due to its specificity and potency in activating novel protein kinase C isozymes .
Propriétés
Numéro CAS |
99414-61-6 |
|---|---|
Formule moléculaire |
C23H35N3O2 |
Poids moléculaire |
385.5 g/mol |
Nom IUPAC |
(10S,13S)-3-hexyl-13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one |
InChI |
InChI=1S/C23H35N3O2/c1-5-6-7-8-12-26-14-17-13-18(15-27)24-23(28)22(16(2)3)25(4)19-10-9-11-20(26)21(17)19/h9-11,14,16,18,22,27H,5-8,12-13,15H2,1-4H3,(H,24,28)/t18-,22-/m0/s1 |
Clé InChI |
DASVAQCTVIQROX-AVRDEDQJSA-N |
SMILES isomérique |
CCCCCCN1C=C2C[C@H](NC(=O)[C@@H](N(C3=CC=CC1=C23)C)C(C)C)CO |
SMILES canonique |
CCCCCCN1C=C2CC(NC(=O)C(N(C3=CC=CC1=C23)C)C(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
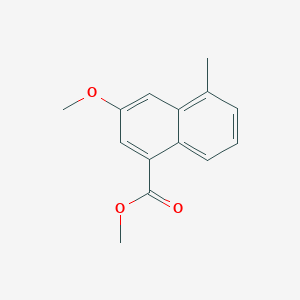
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
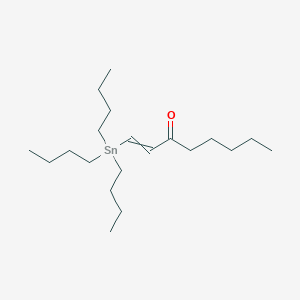
![2,4-Di-tert-butyl-6-[methoxy(dimethyl)silyl]phenol](/img/structure/B14338266.png)
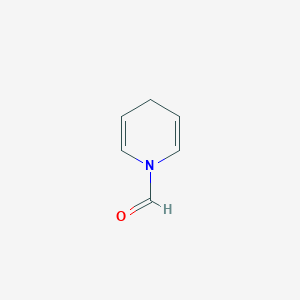
![1-Methyl-6-(prop-1-en-2-yl)bicyclo[3.1.0]hexane](/img/structure/B14338282.png)

